

Application Notes and Protocols: Formulation of Crystal Violet Lactone-Based Thermochromic Inks

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Compound of Interest

Compound Name: *Crystal violet lactone*

Cat. No.: *B075003*

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Introduction

Thermochromic inks are dynamic materials that exhibit a reversible color change in response to temperature fluctuations. A widely utilized category of these inks is based on a three-component system consisting of a leuco dye, a developer, and a solvent. **Crystal violet lactone (CVL)** is a common leuco dye used as the primary color former. In its lactone form, CVL is colorless. However, in the presence of an acidic developer, its lactone ring opens, forming a highly conjugated, colored structure. The solvent, typically a long-chain alcohol or ester, mediates this interaction based on its melting point. Below the solvent's melting point, it remains solid, facilitating the interaction between the dye and the developer, resulting in a colored ink. Above its melting point, the solvent melts and disrupts this interaction, causing the ink to revert to its colorless state.^{[1][2][3]} These systems can be microencapsulated to protect the thermochromic components and then dispersed into an ink vehicle for various printing applications, including smart packaging, security printing, and textiles.^{[2][3]}

Key Components

- **Leuco Dye (Color Former): Crystal violet lactone (CVL)** is a halochromic dye that, in its neutral, lactone form, is colorless or slightly yellowish.^[4]
- **Developer (Color Activator):** A weak acid that acts as a proton donor, inducing the opening of the lactone ring of the CVL.^{[1][2]} Common developers include bisphenol A (BPA), boric acid,

and alkyl gallates.[2][5][6][7] The acidity of the developer can influence the intensity of the developed color.[8][9]

- Solvent (Co-solvent): A polar organic solvent with a specific melting point that determines the temperature of the color transition.[1][2] Long-chain alcohols such as hexadecyl alcohol and tetradecanol are frequently used.[5][6][10][11]

Quantitative Data Summary

The following tables summarize different formulations of CVL-based thermochromic systems and their corresponding thermal properties, as reported in the literature.

Table 1: **Crystal Violet Lactone**, Boric Acid, and Hexadecyl Alcohol System

Mass Ratio (CVL:Boric Acid:Hexadecyl Alcohol)	Color Change Temperature Range (°C)	Observations
1:6:40	Not specified	-
1:10:40	Not specified	-
1:15:40	Not specified	-
1:6:50	Not specified	-
1:10:50	Not specified	-
1:15:50	47.5–51.1	Optimal performance, dark blue at room temperature, colorless at high temperature. [5]

Table 2: **Crystal Violet Lactone**, Bisphenol A, and Tetradecanol System

Molar Ratio (CVL:BPA:Tetradecanol)	Color Change Temperature (°C)	Observations
1:3:60	25	-[12]

Experimental Protocols

Protocol 1: Preparation of a CVL/Boric Acid/Hexadecyl Alcohol Thermochromic Material

This protocol is based on the solid-phase preparation method.

Materials:

- **Crystal Violet Lactone (CVL)**
- Boric Acid
- Hexadecyl Alcohol
- Electronic balance
- Water bath with temperature control
- Stirring apparatus
- Constant temperature drying oven
- Mortar and pestle or grinder

Procedure:

- Weigh the **crystal violet lactone**, boric acid, and hexadecyl alcohol in the desired mass ratio (e.g., 1:15:50 for a transition temperature of approximately 47.5–51.1°C).[\[5\]](#)
- Combine the components in a suitable reaction vessel.
- Place the vessel in a water bath and heat to 80°C.
- Stir the mixture continuously for 3 hours to ensure a homogenous reaction.[\[5\]](#)
- After the reaction is complete, remove the sample from the water bath and allow it to cool to room temperature.

- Dry the resulting solid material in a constant temperature drying oven at 40°C for 6 hours.^[5]
- Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder. This powder is the thermochromic pigment.

Protocol 2: Preparation of Thermochromic Microcapsules

This protocol describes the encapsulation of a CVL/BPA/Tetradecanol thermochromic system using in-situ polymerization with urea-formaldehyde as the wall material.

Materials:

- Thermochromic core material (prepared similarly to Protocol 1, using CVL, BPA, and tetradecanol)
- Urea
- Formaldehyde solution
- Triethanolamine
- Arabic gum powder (emulsifier)
- Silica
- Sodium chloride
- Citric acid monohydrate solution
- Distilled water
- Beakers and flasks
- Water bath with stirring and temperature control
- Ultrasonic emulsifying machine

- Filtration apparatus
- Drying oven

Procedure:

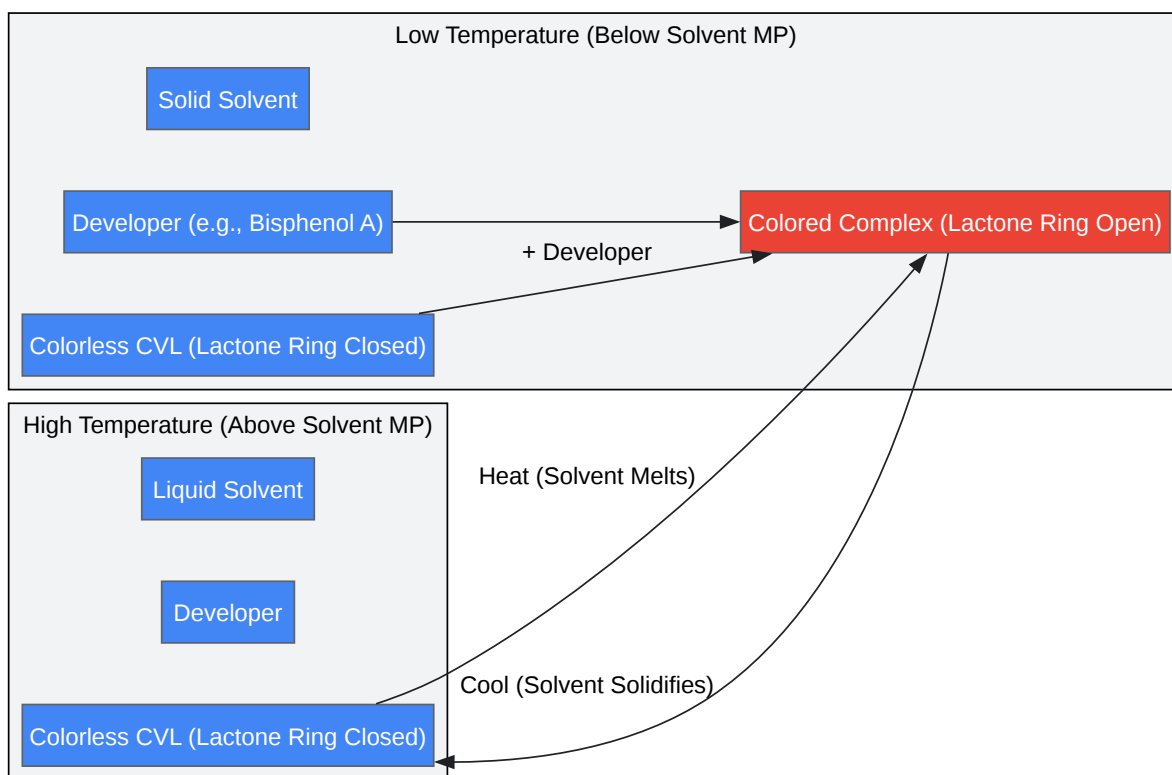
- Preparation of Core Material Emulsion:
 - Prepare the thermochromic core material by heating tetradecanol to a molten state and then adding CVL and BPA (e.g., in a 1:3:60 ratio). Heat and stir until the solution is clear, then cool to form the solid thermochromic compound.[\[12\]](#)
 - Weigh the emulsifier (e.g., Arabic gum powder) and dissolve it in distilled water.
 - Add the prepared thermochromic core material to the emulsifier solution and heat to 50°C while stirring until the core material dissolves.
 - Increase the temperature to 65°C and the stirring speed (e.g., 1600 rpm) for a set time (e.g., 20 minutes).
 - Emulsify the solution using an ultrasonic emulsifying machine for approximately 5 minutes.[\[11\]](#)
- Preparation of Wall Material:
 - In a separate beaker, dissolve urea and formaldehyde in distilled water.
 - Adjust the pH of the solution to approximately 8.5 by slowly adding triethanolamine.
 - Heat the solution in a water bath to 70°C and stir at a moderate speed (e.g., 300 rpm) for 1 hour.[\[11\]](#)[\[12\]](#)
- Encapsulation:
 - Slowly add the wall material solution to the core material emulsion while stirring.
 - Adjust the stirring speed to around 500 rpm.

- Add silica and sodium chloride to prevent agglomeration of the microcapsules.[11]
- Adjust the pH to approximately 2.5 by adding citric acid monohydrate solution and allow the reaction to proceed for 1 hour.[11]
- Increase the temperature to 68°C and reduce the stirring speed to 250 rpm for 30 minutes to complete the polymerization of the microcapsule walls.[11]
- Recovery and Drying:
 - Cool the microcapsule emulsion to room temperature.
 - Filter the emulsion to collect the microcapsules.
 - Dry the collected microcapsule powder in an oven at a low temperature (e.g., 35-40°C). [12]

Visualizations

Thermochromic Mechanism

The thermochromic behavior of the CVL system is governed by the reversible opening and closing of its lactone ring.[8][9] Below the activation temperature, the acidic developer donates a proton to the CVL molecule, causing the lactone ring to open and form a colored, planar carbocation structure.[4] When the temperature is raised above the melting point of the solvent, the solvent liquefies and disrupts the interaction between the CVL and the developer, allowing the lactone ring to close and the system to revert to its colorless state.[2]

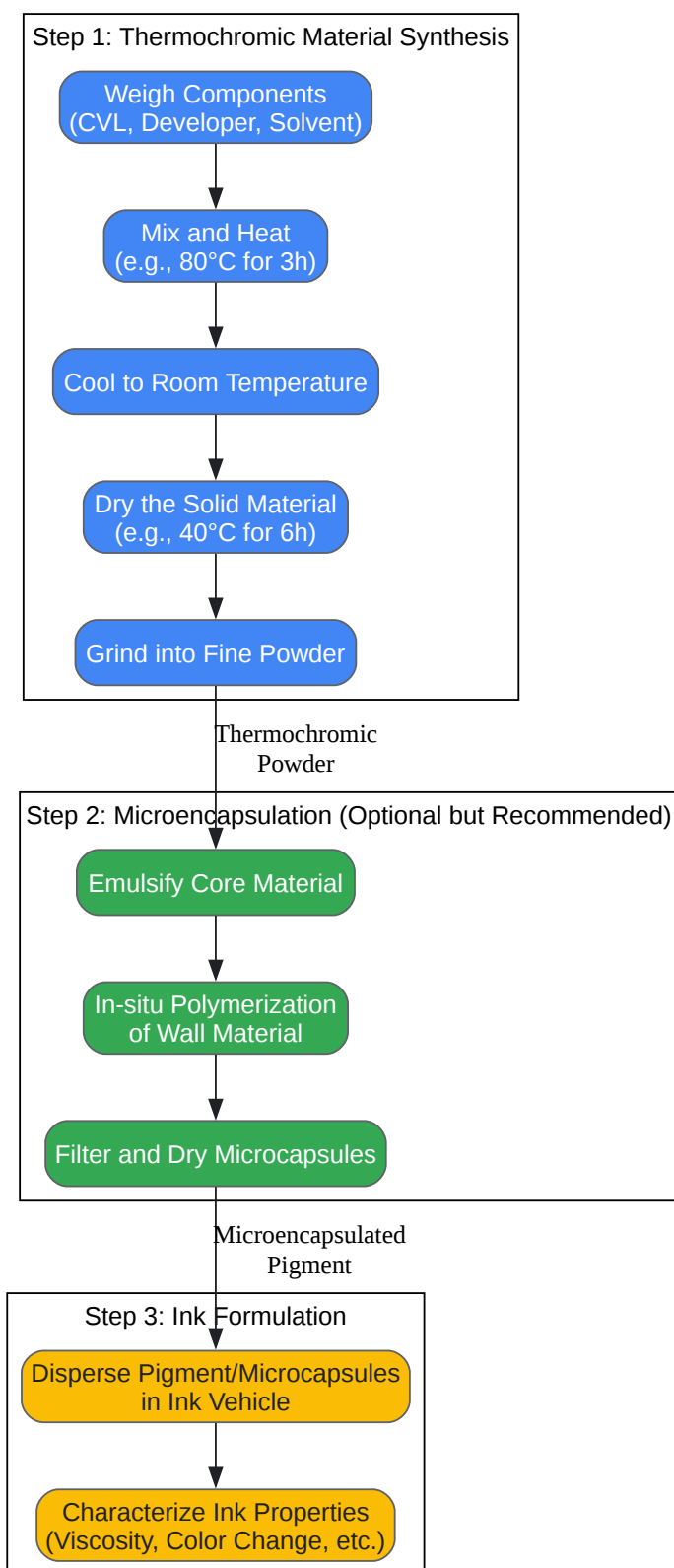


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Caption: Reversible thermochromic mechanism of **Crystal Violet Lactone**.

Experimental Workflow for Thermochromic Ink Formulation

The general workflow for creating a CVL-based thermochromic ink involves the synthesis of the thermochromic material, followed by microencapsulation, and finally, dispersion into an ink base.



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Caption: General workflow for preparing CVL-based thermochromic inks.

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